molecular formula C12H22O3 B1606280 2-Methylpentanoic anhydride CAS No. 63169-61-9

2-Methylpentanoic anhydride

Cat. No.: B1606280
CAS No.: 63169-61-9
M. Wt: 214.3 g/mol
InChI Key: NCYCWNILADFMPI-UHFFFAOYSA-N
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Description

2-Methylpentanoic anhydride is a useful research compound. Its molecular formula is C12H22O3 and its molecular weight is 214.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Mechanistic Insights in Chemical Reactions

The reaction of 3-methylpentanoic acid with Meldrum's acid, closely related to 2-methylpentanoic anhydride, has been explored using online NMR spectroscopy. This study provided critical insights into the mechanism of this reaction, revealing the presence of dimer anhydride intermediate species like 3-methylpentanoic anhydride, which plays a crucial role in the synthesis of pharmaceutical compounds such as imagabalin (Dunn et al., 2016).

Synthetic Organic Chemistry

The synthesis of complex organic compounds, such as (2S, 3R)‐3‐Amino‐2‐methylpentanoic Acid, involves steps like anhydride formation. This illustrates the role of compounds like this compound in synthetic pathways, which are crucial for creating high-purity compounds for various applications (Jefford & McNulty, 1994).

Catalysis and Reaction Mechanisms

In studies like the oxidation of n-pentane and 2-pentene, intermediates related to this compound are key in understanding catalytic processes. These studies provide deeper insights into the reaction mechanisms on catalysts like vanadyl pyrophosphate, contributing to the development of more efficient catalytic processes (Golinelli & Gleaves, 1992).

Analytical Chemistry

In the field of analytical chemistry, compounds like this compound are used in the development of methods for analyzing complex mixtures. For instance, the analysis of various acids in wine and other alcoholic beverages relies on derivatization techniques involving such anhydrides (Gracia-Moreno et al., 2015).

Renewable Energy and Green Chemistry

Studies on the dehydration of fermented isobutanol to produce renewable chemicals and fuels highlight the importance of intermediates like this compound. These compounds can serve as platform molecules for synthesizing biofuels and other sustainable chemicals, demonstrating their significance in green chemistry (Taylor et al., 2010).

Biochemical Studies

In biochemical research, analogs of this compound are used to study enzyme activities and metabolic pathways. For example, the effects of similar compounds on enzymes like pyruvate dehydrogenase and citrate synthase in rat brain provide insights into metabolic disorders and the biochemistry of brain function (Clark & Land, 1974)

Properties

IUPAC Name

2-methylpentanoyl 2-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O3/c1-5-7-9(3)11(13)15-12(14)10(4)8-6-2/h9-10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCYCWNILADFMPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)OC(=O)C(C)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00340776
Record name 2-methylpentanoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00340776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63169-61-9
Record name 2-methylpentanoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00340776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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